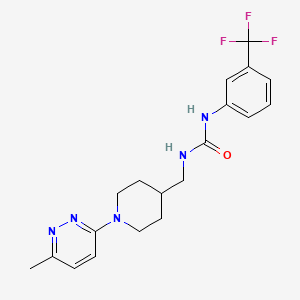
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a structurally complex molecule that likely exhibits a range of biological activities due to its urea and piperidine components. While the specific papers provided do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and activities of the compound .
Synthesis Analysis
The synthesis of related 1,3-disubstituted ureas with a piperidyl moiety has been explored, particularly as inhibitors of human and murine soluble epoxide hydrolase (sEH) . These compounds were synthesized to investigate structure-activity relationships and showed significant improvements in pharmacokinetic parameters over previous inhibitors. Although the exact synthesis of the compound is not detailed, the methods used for similar compounds involve the acylation of piperidin-4-yl moieties followed by coupling with aryl groups.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(pyrid-4-yl)piperazine, has been analyzed using vibrational spectral analysis with FT-IR and FT-Raman spectroscopy . These techniques, along with X-ray structural analysis, can provide detailed information on the molecular geometry and electronic structure. For the compound , similar analyses would likely reveal the acid-base properties, charge transfer within the molecule, and the molecular electrostatic potential map, which are important for assessing reactivity.
Chemical Reactions Analysis
The reactivity of similar compounds has been assessed using computational studies, including HOMO and LUMO analysis, to determine charge transfer and interactions with electrophiles and nucleophiles . Additionally, the stability of the molecule due to hyper-conjugative interactions and charge delocalization can be analyzed using NBO analysis. These studies are crucial for understanding the chemical reactions that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, revealing that the piperazine and urea moieties contribute to the overall stability and reactivity of the molecule . The first hyperpolarizability of similar compounds has been calculated, indicating potential non-linear optical properties. The pharmacokinetic properties, such as potency, C(max), and AUC, have been significantly improved in related compounds, suggesting that the compound may also exhibit favorable pharmacokinetic characteristics .
科学的研究の応用
Discovery and Optimization in Medicinal Chemistry
This compound falls within the broader category of molecules studied for their potential in inhibiting soluble epoxide hydrolase (sEH), a regulatory enzyme involved in the metabolism of fatty acids. Research on analogs of this compound, such as 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, has shown significance in drug discovery for various diseases. These compounds have been optimized for potency, selectivity, and pharmacokinetic properties through modifications such as triazine heterocycle inclusion and phenyl group substitutions, highlighting the critical role of structural modification in medicinal chemistry (R. Thalji et al., 2013).
Structure-Activity Relationships (SARs)
The detailed study of structure-activity relationships (SARs) involving urea derivatives, including compounds similar to the one , has led to the identification of novel inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown promising pharmacokinetic parameters and efficacy in reducing inflammatory pain in vivo, suggesting a potential application in the development of anti-inflammatory therapies (T. Rose et al., 2010).
Conformational Studies and Molecular Unfolding
Conformational studies of heterocyclic ureas, including those structurally related to the compound of interest, have revealed interesting dynamics in their ability to form multiply hydrogen-bonded complexes. Such compounds are investigated for their foldamer capabilities and the ability to transition between folded structures and extended, sheet-like configurations under certain conditions. This property is of interest for designing novel biomimetic materials and understanding protein folding mechanisms (P. Corbin et al., 2001).
Synthetic Methodologies and Chemical Reactions
The synthesis and structural characterization of tri-substituted ureas derived from N-methylpiperazine, bearing phenyl and N-heterocyclic substituents, demonstrate the compound's role in exploring synthetic routes and understanding the behavior of urea derivatives in chemical reactions. These studies contribute to the broader field of organic chemistry by providing insights into reaction mechanisms, stereochemistry, and the influence of substituents on molecular properties (I. Iriepa & J. Bellanato, 2013).
特性
IUPAC Name |
1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-13-5-6-17(26-25-13)27-9-7-14(8-10-27)12-23-18(28)24-16-4-2-3-15(11-16)19(20,21)22/h2-6,11,14H,7-10,12H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETIUYNBJQPYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

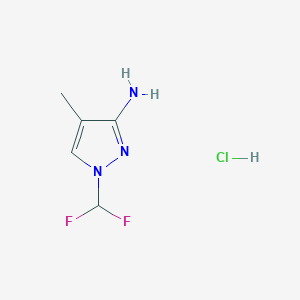

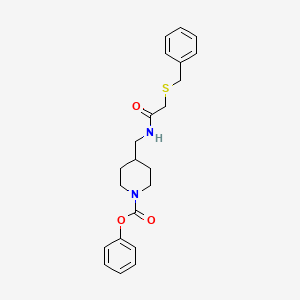
![2-[(3,4-Dichloroanilino)methyl]benzenol](/img/structure/B2513967.png)
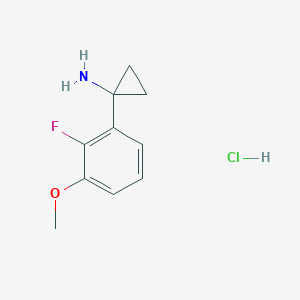
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2513970.png)
![tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2513974.png)
![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2513975.png)
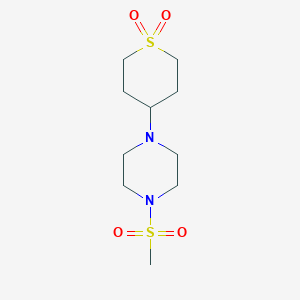

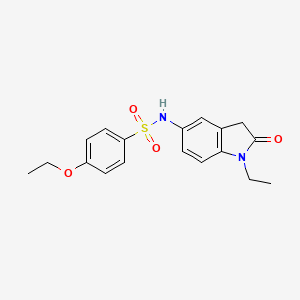


![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)